2-chloro-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)propanamide, with the molecular formula and a molecular weight of 231.72 g/mol, is a compound of interest in chemical research due to its structural features that may lend themselves to various applications in medicinal chemistry. This compound is characterized by its unique functional groups, including a chloro substituent and a cyclopropyl moiety, which can influence its biological activity and chemical reactivity.
This compound is classified under the category of N-substituted propanamides, which are known for their diverse pharmacological properties. It is often synthesized for use in research settings, particularly in studies related to drug development and organic synthesis. The compound's purity typically reaches around 95%, making it suitable for experimental applications.
The synthesis of 2-chloro-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)propanamide can be achieved through several methods:
The molecular structure of 2-chloro-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)propanamide can be represented using various structural formulas:
C1CC1N(C2CCOCC2)C(=O)CCCl
InChI=1S/C11H18ClNO2/c12-6-3-11(14)13(9-1-2-9)10-4-7-15-8-5-10/h9-10H,1-8H2
These representations highlight the compound's functional groups and their connectivity, which are crucial for understanding its reactivity and potential interactions with biological systems.
The chemical reactivity of 2-chloro-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)propanamide can be analyzed through various types of reactions:
The mechanism of action for compounds like 2-chloro-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)propanamide typically involves interaction with biological targets such as enzymes or receptors:
The physical and chemical properties of 2-chloro-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)propanamide include:
The scientific applications of 2-chloro-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)propanamide are diverse:
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4